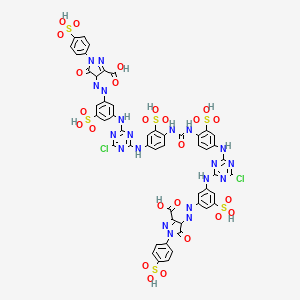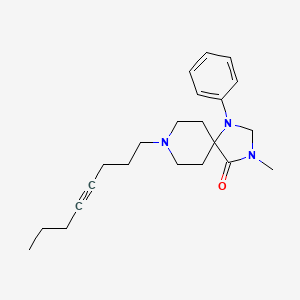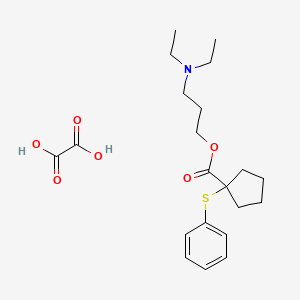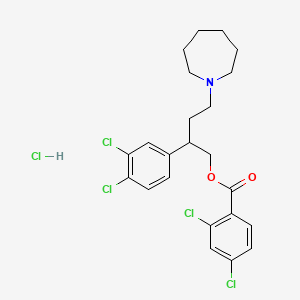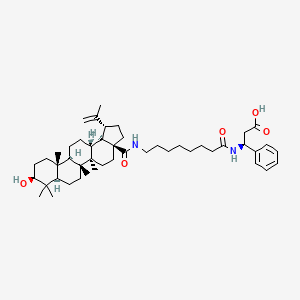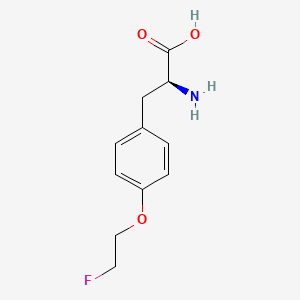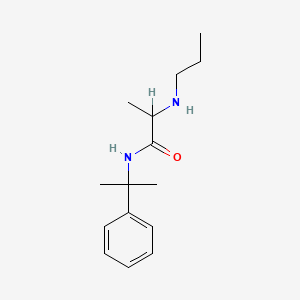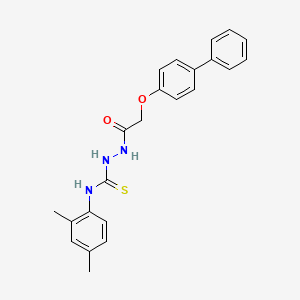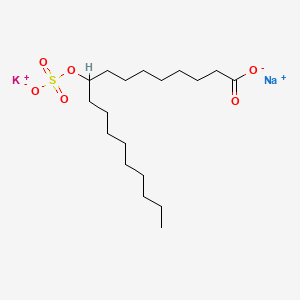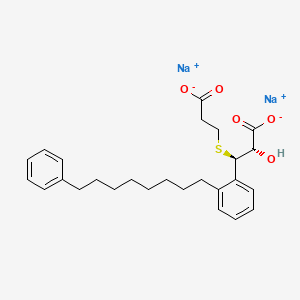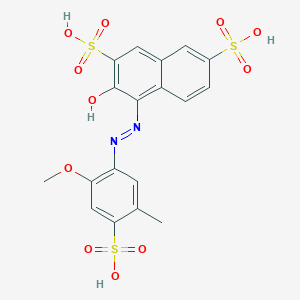
Qyg73hxs6Q
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid (Qyg73hxs6Q) is a complex organic molecule with significant applications in various scientific fields. It is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, methyl, and sulfonic acid groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid involves several steps, including diazotization and coupling reactions. The process typically begins with the diazotization of 2-methoxy-5-methyl-4-sulfophenylamine, followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid under acidic conditions. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, where the reactants are mixed in reactors equipped with temperature and pH control systems. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions to form sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alcohols or amines are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonate esters or amides.
科学研究应用
3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
作用机制
The mechanism of action of 3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups can interact with proteins and enzymes, altering their activity. The azo group can undergo reduction to form amines, which may further interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-Hydroxy-4-(2-(2-methoxyphenyl)diazenyl)-2,7-naphthalenedisulfonic acid
- 3-Hydroxy-4-(2-(2-methylphenyl)diazenyl)-2,7-naphthalenedisulfonic acid
Uniqueness
3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and applications. The combination of hydroxyl, methoxy, methyl, and sulfonic acid groups provides a wide range of chemical and biological activities, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
685819-22-1 |
|---|---|
分子式 |
C18H16N2O11S3 |
分子量 |
532.5 g/mol |
IUPAC 名称 |
3-hydroxy-4-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C18H16N2O11S3/c1-9-5-13(14(31-2)8-15(9)33(25,26)27)19-20-17-12-4-3-11(32(22,23)24)6-10(12)7-16(18(17)21)34(28,29)30/h3-8,21H,1-2H3,(H,22,23,24)(H,25,26,27)(H,28,29,30) |
InChI 键 |
JCWRXRIYVOSWIQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


